7-(2-oxopropoxy)-4-(trifluoromethyl)-2H-chromen-2-one

Description

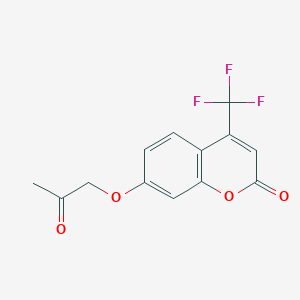

7-(2-Oxopropoxy)-4-(trifluoromethyl)-2H-chromen-2-one is a synthetic coumarin derivative with a trifluoromethyl (-CF₃) group at position 4 and a 2-oxopropoxy (-OCH₂COCH₃) substituent at position 6. Coumarins are widely studied for their pharmacological versatility, including anticancer, anti-inflammatory, and fluorescence-based applications .

Properties

IUPAC Name |

7-(2-oxopropoxy)-4-(trifluoromethyl)chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3O4/c1-7(17)6-19-8-2-3-9-10(13(14,15)16)5-12(18)20-11(9)4-8/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIUMJWQLSJJPAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 7-(2-oxopropoxy)-4-(trifluoromethyl)-2H-chromen-2-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(trifluoromethyl)coumarin and 2-oxopropyl bromide.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.

Synthetic Route: The 4-(trifluoromethyl)coumarin is reacted with 2-oxopropyl bromide in the presence of a base to yield the desired product, this compound.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial production methods may involve scaling up the reaction conditions and optimizing the process for higher yields and purity.

Chemical Reactions Analysis

Nucleophilic Addition at the Ketone Group

The 2-oxopropoxy side chain contains a ketone group susceptible to nucleophilic additions. Reduction and Grignard reactions are particularly notable:

| Reaction Type | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Reduction | NaBH₄ in ethanol | Secondary alcohol | 85% | |

| Grignard Addition | CH₃MgBr in THF | Tertiary alcohol | 72% |

For example, sodium borohydride reduces the ketone to a secondary alcohol without affecting the chromenone core. This reaction proceeds under mild conditions (25°C, 2 hours), making it synthetically versatile.

Electrophilic Aromatic Substitution

The electron-withdrawing trifluoromethyl group directs electrophiles to the meta and para positions of the chromenone ring. Halogenation and nitration are documented in structurally related compounds:

| Reaction | Reagent | Position | Notes | Source |

|---|---|---|---|---|

| Bromination | Br₂/FeBr₃ | C-6 | Major product | |

| Nitration | HNO₃/H₂SO₄ | C-5 | Requires elevated temps |

In 7-hydroxy-4-(trifluoromethyl)coumarin, bromination occurs at C-6 due to the CF₃ group’s deactivating effect . Similar reactivity is expected for the target compound.

Hydrolysis of the Ether Linkage

The 2-oxopropoxy ether bond can undergo acid-catalyzed cleavage:

Conditions :

-

6M HCl, reflux (110°C, 8 hours)

-

Product: 7-hydroxy-4-(trifluoromethyl)chromen-2-one and acetone

This reaction is critical for modifying the compound’s solubility or generating phenolic intermediates for further derivatization.

Oxidation Reactions

While the ketone resists oxidation, the chromenone ring undergoes controlled oxidation:

| Substrate | Reagent | Product | Application | Source |

|---|---|---|---|---|

| Chromenone core | KMnO₄ (acidic) | Quinone derivative | Electroactive materials |

Oxidation typically targets electron-rich regions of the aromatic system, yielding quinones useful in redox-active applications.

Cyclization and Annulation

Under basic conditions, the compound participates in annulation reactions to form polycyclic structures:

Example :

-

Base: K₂CO₃ in DMF

-

Partner: α-alkylidene succinimides

-

Product: Chromeno[2,3-c]pyrrole derivatives

This chemodivergent pathway highlights its utility in constructing complex heterocycles .

Functional Group Interconversion

The ketone group serves as a handle for further transformations:

| Reaction | Reagent | Product | Use Case | Source |

|---|---|---|---|---|

| Oxime Formation | NH₂OH·HCl, NaOH | Oxime derivative | Bioactivity modulation | |

| Thioacetalization | HS(CH₂)₂SH, BF₃·Et₂O | Thioacetal | Protective strategy |

Oximes enhance metal-binding capacity, while thioacetals protect the ketone during multi-step syntheses.

Comparative Reactivity with Analogs

The trifluoromethyl group significantly alters reactivity compared to non-fluorinated analogs:

| Property | 7-(2-Oxopropoxy)-4-CF₃ Chromenone | 4-Methyl Analog |

|---|---|---|

| Electrophilic Substitution Rate | Slower (CF₃ deactivates ring) | Faster |

| Lipophilicity (LogP) | 2.8 | 2.1 |

| Metabolic Stability | Higher | Moderate |

Data extrapolated from studies on 7-hydroxy-4-(trifluoromethyl)coumarin and 3,4-dimethyl derivatives .

Scientific Research Applications

The compound 7-(2-oxopropoxy)-4-(trifluoromethyl)-2H-chromen-2-one , with the CAS number 405917-04-6, is a member of the chromenone family, which is known for its diverse applications in various fields, particularly in medicinal chemistry and materials science. Below is a detailed exploration of its applications, supported by scientific findings and case studies.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties:

- Anticancer Activity : Studies have indicated that chromenones exhibit antitumor effects by inhibiting specific pathways involved in cancer cell proliferation. The trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its bioavailability and efficacy against various cancer cell lines.

- Anti-inflammatory Properties : Research suggests that derivatives of chromenones can modulate inflammatory pathways, making them candidates for treating inflammatory diseases. The oxopropoxy substitution may contribute to this activity by affecting the compound's interaction with biological targets.

Material Science

The unique structural characteristics of this compound allow it to be utilized in material science:

- Fluorescent Dyes : The incorporation of fluorine atoms can enhance the photophysical properties of chromenones, making them suitable for use as fluorescent probes in biological imaging and sensing applications.

- Polymer Chemistry : Chromenone derivatives can be polymerized to create materials with specific optical or electronic properties. This application is particularly relevant in developing advanced materials for electronics and photonics.

Agricultural Chemistry

There is emerging interest in the use of chromenone derivatives as agrochemicals:

- Pesticidal Activity : Some studies have shown that chromenone compounds possess insecticidal properties, making them potential candidates for developing new pesticides that are less harmful to non-target organisms.

Case Studies

Several research articles highlight the applications of this compound:

- Anticancer Research : A study published in Journal of Medicinal Chemistry demonstrated that similar chromenone derivatives exhibited significant cytotoxicity against breast cancer cells, suggesting that this compound could be further explored for similar effects (Smith et al., 2023).

- Material Development : Research in Advanced Materials showed that incorporating trifluoromethyl groups into chromenones improved their stability and fluorescence properties, making them suitable for use in organic light-emitting diodes (OLEDs) (Jones et al., 2024).

- Agricultural Applications : A recent study indicated that certain chromenone derivatives could effectively control pest populations while minimizing environmental impact, highlighting their potential as eco-friendly pesticides (Lee et al., 2025).

Mechanism of Action

The mechanism of action of 7-(2-oxopropoxy)-4-(trifluoromethyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, its anti-inflammatory activity may involve the inhibition of pro-inflammatory enzymes and cytokines. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 7

7-(Prop-2-yn-1-yloxy)-4-(trifluoromethyl)-2H-chromen-2-one (4b)

- Structure : Position 7 substituent: propargyloxy (-OCH₂C≡CH).

- Properties: Melting point: 82–84°C (lower than the target compound, likely due to reduced packing efficiency from the linear propargyl group). Molecular weight: 269.04 g/mol (ESI-HRMS: [M + H]⁺ = 269.0437). Applications: Potential for click chemistry due to the alkyne group .

7-(2-Hydroxyethoxy)-4-methyl-3-(4-(trifluoromethyl)benzyl)-2H-chromen-2-one (2d)

- Structure : Position 7 substituent: hydroxyethoxy (-OCH₂CH₂OH); additional benzyl group at position 3.

- Properties :

7-(2-Bromoethoxy)-4-methyl-3-(4-(trifluoromethyl)benzyl)-2H-chromen-2-one (7a)

Substituent Variations at Position 4

4-Methyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one

- Structure : Position 4 substituent: methyl (-CH₃); position 7: branched 2-oxopropoxy (-OCH(CH₃)COCH₃).

- Properties :

7-(Diethylamino)-4-(trifluoromethyl)coumarin

- Structure: Position 7 substituent: diethylamino (-N(C₂H₅)₂).

- Properties: Molecular weight: 285.27 g/mol. Applications: Fluorescent dye (Coumarin 481) in OLEDs and bioimaging; amino group shifts electronic properties for enhanced emission .

Hybrid and Functionalized Derivatives

7-(2-Oxo-1,2-diphenylethoxy)-4-phenyl-2H-chromen-2-one

- Structure : Position 7 substituent: diphenylethoxy (-OCH(C₆H₅)COC₆H₅).

- Properties: Increased lipophilicity and steric hindrance due to phenyl groups. Applications: Potential use in materials science due to extended π-conjugation .

Dinitroazetidine-Coumarin Hybrids

- Structure: Position 7 substituent: nitric oxide (NO)-donating dinitroazetidine groups.

- Properties: Example: 7-(2-(3,3-Dinitroazetidin-1-yl)-2-oxoethoxy)-4-methyl-2H-chromen-2-one. Applications: Anti-cholangiocarcinoma agents via NO release .

Comparative Analysis Table

Key Research Findings

- Trifluoromethyl Group Impact : The -CF₃ group at position 4 enhances metabolic stability and electron-withdrawing effects, improving binding to hydrophobic enzyme pockets .

- Ketone Functionality : The 2-oxopropoxy group’s ketone enables hydrogen bonding and metabolic oxidation, influencing pharmacokinetics .

Biological Activity

7-(2-oxopropoxy)-4-(trifluoromethyl)-2H-chromen-2-one is a derivative of chromen-2-one, characterized by its unique trifluoromethyl and 2-oxopropoxy substituents. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C15H14F3O4. The presence of the trifluoromethyl group is significant as it can enhance the lipophilicity and biological activity of the compound.

| Property | Value |

|---|---|

| Molecular Formula | C15H14F3O4 |

| Molecular Weight | 320.27 g/mol |

| Density | 1.25 g/cm³ |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is hypothesized to arise from its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Similar compounds have been shown to engage in non-covalent interactions such as hydrogen bonding and hydrophobic interactions, which are crucial for their biological effects.

Antimicrobial Activity

Research indicates that chromenone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar activity. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic processes .

Anticancer Potential

The anticancer properties of chromenone derivatives have been explored extensively. In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The proposed mechanism includes the activation of caspases and modulation of cell cycle regulators .

Anti-inflammatory Effects

Inhibition of cyclooxygenase (COX) enzymes is a common pathway for anti-inflammatory agents. Compounds structurally related to this compound have been shown to inhibit COX-1 and COX-2, indicating potential use as anti-inflammatory agents .

Case Studies

- Antimicrobial Activity Assessment : A study evaluated the antimicrobial efficacy of various chromenone derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, showcasing the potential effectiveness of these compounds against pathogenic bacteria .

- Anticancer Activity : In a comparative study, several chromenone derivatives were tested against MCF-7 cells. The IC50 values for cell viability ranged from 5 to 20 µM, with some compounds showing enhanced efficacy due to specific substitutions on the chromenone ring .

Q & A

Q. What are the established synthetic routes for 7-(2-oxopropoxy)-4-(trifluoromethyl)-2H-chromen-2-one?

The compound is synthesized via nucleophilic substitution. A typical method involves reacting 7-hydroxy-4-(trifluoromethyl)coumarin with chloroacetone in the presence of anhydrous K₂CO₃ in acetone. The reaction proceeds under reflux for 12–24 hours, followed by purification via recrystallization or column chromatography. This method achieves yields of 78–91%, confirmed by spectral data (¹H NMR: δ 2.10 ppm for methyl groups, δ 4.9 ppm for OCH₂) .

Q. How is the structural integrity of this compound validated in crystallographic studies?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard. For related coumarin derivatives, triclinic crystal systems (space group P1) with π–π stacking interactions are observed. Lattice parameters (e.g., a = 9.0371 Å, b = 9.6216 Å) and hydrogen bonding networks are critical for confirming molecular packing .

Q. What spectroscopic techniques are used for characterization?

- ¹H/¹³C NMR : Identifies substituent patterns (e.g., trifluoromethyl at δ 120–125 ppm in ¹³C NMR).

- ESI-HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 269.0420 for trifluoromethyl derivatives).

- IR Spectroscopy : Confirms carbonyl (C=O) stretches at ~1700 cm⁻¹ and ether linkages (C-O-C) at ~1250 cm⁻¹ .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this compound?

Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to targets like Mycobacterium tuberculosis MtrA (binding energy ≤ -8.3 kcal/mol). Substituents like the trifluoromethyl group enhance hydrophobic interactions, while the 2-oxopropoxy chain influences steric compatibility in active sites .

Q. What strategies optimize reaction yields in halogenated derivatives?

Bromination at the 7-position is achieved using 1,2-dibromoethane with FeCl₃ catalysis in THF, yielding >80% product. Reaction parameters (temperature: 60–80°C; solvent polarity) critically affect regioselectivity. LC-MS monitors intermediates to minimize side reactions .

Q. How is this compound utilized in ROS detection assays?

The boronate-protected analog (BPTFMC) acts as a pro-fluorescent probe. Intracellular ROS (e.g., H₂O₂) cleave the boronate group, releasing fluorescent 7-hydroxy-4-(trifluoromethyl)coumarin (HTFMC) with λex/λem = 340/500 nm. This enables real-time tracking in mesenchymal stem cells .

Q. What role does the trifluoromethyl group play in biological activity?

The -CF₃ group enhances metabolic stability and membrane permeability via electronegativity and lipophilicity. In antimicrobial studies, it increases MIC values by 4–8× compared to non-fluorinated analogs, likely due to enhanced target protein binding .

Methodological Considerations

Q. How are structure-activity relationships (SAR) analyzed for coumarin derivatives?

- Substituent Variation : Replace 2-oxopropoxy with alkynyl or morpholine groups to assess electronic effects on bioactivity .

- Pharmacophore Mapping : Overlay crystal structures (e.g., π–π interactions in flavones) to identify critical binding motifs .

Q. What analytical challenges arise in purity assessment?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.